

Physical and chemical properties of [2-(allyloxy)ethyl]benzene

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Compound of Interest

Compound Name: *Allyl phenethyl ether*

Cat. No.: *B078467*

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An In-depth Technical Guide to [2-(allyloxy)ethyl]benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to support research and development activities in the fields of organic chemistry, materials science, and drug discovery.

Chemical Identity

- IUPAC Name: 1-(allyloxy)-2-phenylethane
- Synonyms: **Allyl phenethyl ether**, Benzene, [2-(2-propen-1-yloxy)ethyl]-
- CAS Number: 14289-65-7
- Molecular Formula: C₁₁H₁₄O
- Molecular Weight: 162.23 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of [2-(allyloxy)ethyl]benzene.

| Property | Value | Source |
|--------------------------------|---|------------------|
| Physical State | Presumed to be a liquid at room temperature | N/A |
| Boiling Point | Not experimentally determined. Estimated based on similar structures. | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Density | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | N/A |
| XLogP3 | 2.7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 9.23 Å ² | --INVALID-LINK-- |

Synthesis

[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

This protocol is adapted from the synthesis of analogous aryl ethers.

Materials:

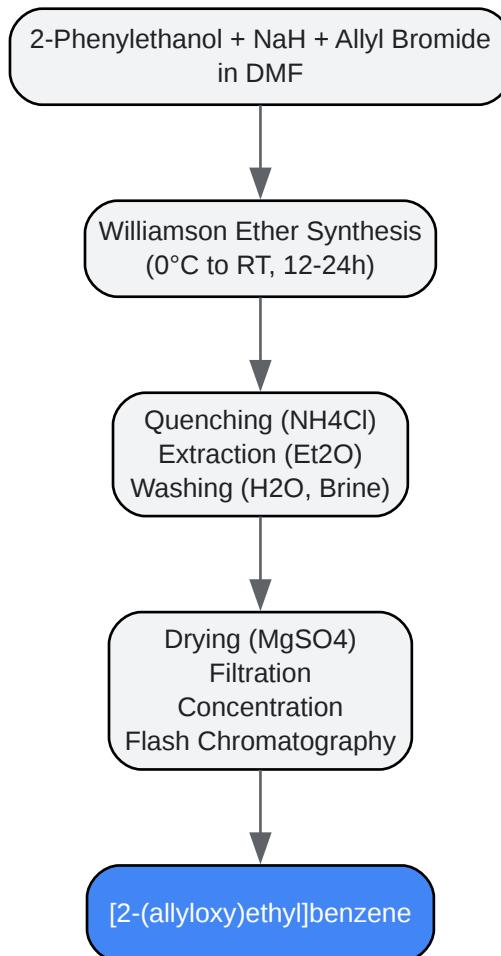
- 2-Phenylethanol
- Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)
- Allyl bromide
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.
- Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford [2-(allyloxy)ethyl]benzene.

Diagram of Synthesis Workflow:



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Williamson Ether Synthesis Workflow

Chemical Reactivity

As an aryl allyl ether, [2-(allyloxy)ethyl]benzene is expected to undergo the Claisen rearrangement upon heating.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol.

Mechanism:

The reaction proceeds through a concerted, pericyclic transition state. Heating [2-(allyloxy)ethyl]benzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.

Diagram of Claisen Rearrangement:

[2-(allyloxy)ethyl]benzene

Heat

[Pericyclic Transition State]



Dienone Intermediate

Tautomerization



ortho-allyl-phenylethanol

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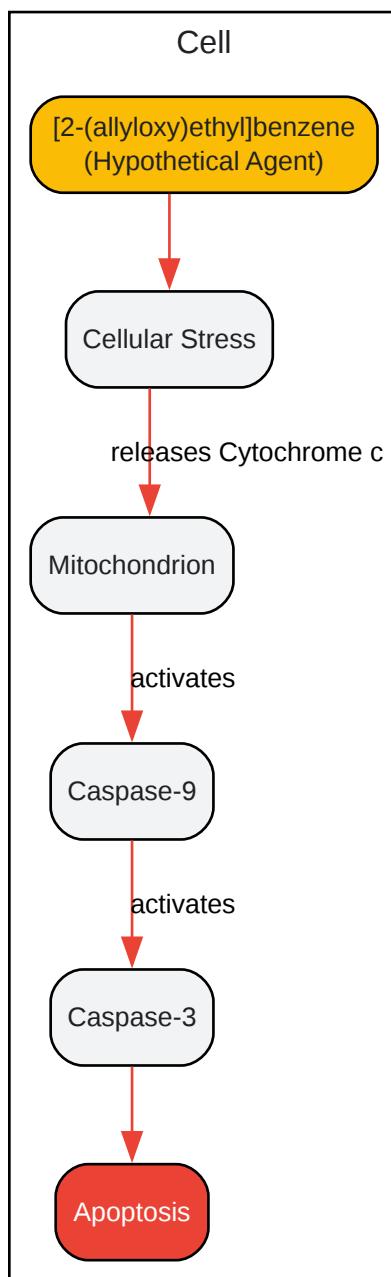
Claisen Rearrangement of [2-(allyloxy)ethyl]benzene

Potential Biological Activity and Signaling

While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis that could be induced by a cytotoxic compound is presented below.

Hypothetical Apoptosis Signaling Pathway:

This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a cytotoxic agent.



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Hypothetical Apoptosis Pathway

Spectroscopic Data

While experimental spectra for [2-(allyloxy)ethyl]benzene are not readily available, predicted spectral data can be inferred from its structure.

Expected ^1H NMR Spectral Features:

- Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.
- Allylic protons:
 - -O-CH₂-: Doublet around 4.0 ppm.
 - =CH-: Multiplet around 5.9 ppm.
 - =CH₂: Two multiplets around 5.2-5.4 ppm.
- Ethyl protons:
 - -CH₂-Ar: Triplet around 2.8 ppm.
 - -O-CH₂-: Triplet around 3.6 ppm.

Expected ^{13}C NMR Spectral Features:

- Aromatic carbons: Signals between 125-140 ppm.
- Allylic carbons:
 - -O-CH₂-: Around 70 ppm.
 - =CH-: Around 135 ppm.
 - =CH₂: Around 117 ppm.
- Ethyl carbons:
 - -CH₂-Ar: Around 36 ppm.
 - -O-CH₂-: Around 70 ppm.

Expected IR Spectral Features:

- C-H (aromatic): $\sim 3030\text{ cm}^{-1}$

- C-H (aliphatic): ~2850-2960 cm⁻¹
- C=C (aromatic): ~1600, 1495 cm⁻¹
- C=C (alkene): ~1645 cm⁻¹
- C-O (ether): ~1050-1150 cm⁻¹

Safety and Handling

Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data for the compound and its structural analogs. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

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References

- 1. [ohiostate.elsevierpure.com](https://www.elsevier.com/ohiostate) [ohiostate.elsevierpure.com]
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